molecular formula C11H12N2O B13904248 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol

Cat. No.: B13904248
M. Wt: 188.23 g/mol
InChI Key: OMFGSAJNSYIMGT-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-5-10(14)3-4-11(8)9-6-12-13(2)7-9/h3-7,14H,1-2H3

InChI Key

OMFGSAJNSYIMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group and a pyrazole ring makes it a versatile compound for various applications .

Biological Activity

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole derivatives. Various methods have been reported to optimize yields and purity, including the use of different catalysts and solvents. The compound has shown promising results in preliminary biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds are often in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Pyrazole DerivativeHeLa8.12 ± 0.43
Another Pyrazole CompoundMCF-73.18 ± 0.11

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

CompoundCytokine Inhibition (%)
3-Methyl DerivativeTNF-α: 76% at 1 µM
Related CompoundIL-6: 86% at 1 µM

Antimicrobial Activity

Research indicates promising antimicrobial activity against various bacteria and fungi. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative strains, with some exhibiting activity comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Anticancer Study : A recent study evaluated a series of pyrazole compounds against MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity. The study emphasized the importance of the pyrazole moiety in mediating anticancer effects.
  • Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens, indicating that certain modifications could improve their effectiveness.

Q & A

Q. What are the established synthetic routes for 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol, and how can reaction parameters be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenol derivatives under basic conditions (e.g., K₂CO₃) to form the target molecule . Optimization involves:

  • Catalyst selection : Potassium carbonate is preferred for its mild basicity and solubility in polar aprotic solvents.
  • Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to ensure complete substitution.
  • Solvent choice : Polar solvents like DMF or acetonitrile enhance nucleophilicity.
  • Purification : Recrystallization from methanol or ethanol yields high-purity products .

Q. How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : Single-crystal XRD with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths, angles, and intermolecular interactions. For example, the pyrazole-phenol dihedral angle (~15°) indicates planarity, critical for π-π stacking .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while the methyl group on pyrazole resonates at δ 2.3–2.5 ppm.
    • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with the molecular formula C₁₂H₁₄N₂O (MW: 202.25 g/mol) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is chemically stable under inert atmospheres (N₂/Ar) but may degrade upon prolonged exposure to light or moisture .
  • Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel). Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

  • Frontier molecular orbitals : The HOMO is localized on the phenol ring, suggesting nucleophilic attack occurs here.
  • Electrostatic potential maps : High electron density on the phenolic oxygen supports hydrogen bonding in crystal packing .
  • Reactivity indices : Global electrophilicity (ω ≈ 2.1 eV) indicates moderate electrophilic character, aligning with its role in Suzuki coupling reactions .

Q. How to address contradictions in reaction outcomes, such as unexpected byproducts?

Case study: A 2021 study observed a 12% yield of 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde as a side product. Strategies include:

  • Mechanistic analysis : Competing O- vs. N-alkylation pathways were identified via LC-MS monitoring.
  • Parameter adjustment : Reducing reaction temperature (from 100°C to 60°C) and using anhydrous K₂CO₃ suppressed byproduct formation .
  • Chromatographic validation : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water) confirms purity .

Q. What role does this compound play in medicinal chemistry and materials science?

  • Medicinal applications : It serves as a precursor for kinase inhibitors. For example, Schiff base derivatives exhibit IC₅₀ values < 10 µM against EGFR tyrosine kinase .
  • Materials science : The phenol-pyrazole motif enhances charge transport in OLEDs, with calculated hole mobility (µₕ ≈ 0.12 cm²/V·s) using Marcus theory .

Q. How to resolve crystallographic ambiguities, such as twinning or disorder?

  • Data collection : High-resolution XRD (Mo-Kα, λ = 0.71073 Å) with SHELXD for phase solution.
  • Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address disordered methyl groups .
  • Validation : PLATON’s ADDSYM checks for missed symmetry, and R₁/wR₂ convergence (< 5%) ensures accuracy .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Catalyst (K₂CO₃)2.5 equivMaximizes substitution
SolventDMFEnhances solubility
Temperature80°CReduces side reactions
Reaction Time24 hrEnsures completion

Q. Table 2. Key Crystallographic Data

ParameterValueReference
Space GroupP 1
Z2
R₁ Factor0.039
C–O Bond Length1.36 Å

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